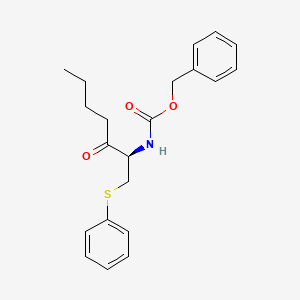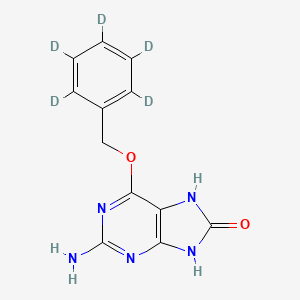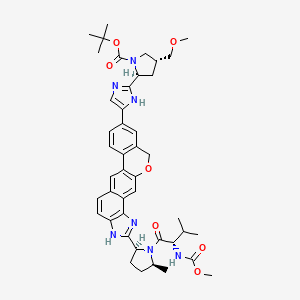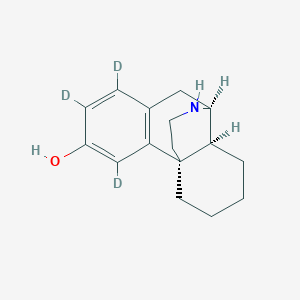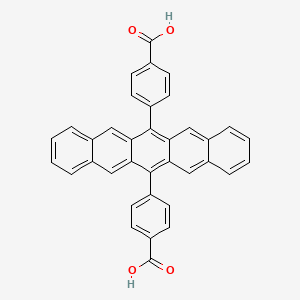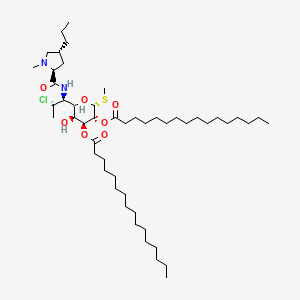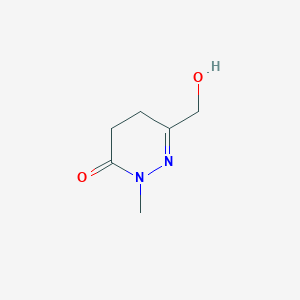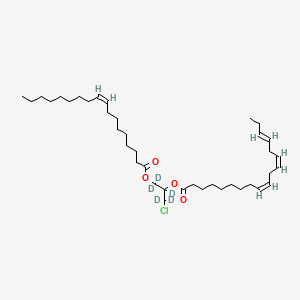
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic compound used primarily in biochemical and lipid metabolism research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful for tracing and studying metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the ester bonds .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Applications De Recherche Scientifique
Chemistry: : In chemistry, rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 is used to study lipid metabolism and the behavior of fatty acid esters. It helps researchers understand the mechanisms of esterification and hydrolysis .
Biology: : In biological research, this compound is used to trace metabolic pathways and study the regulation of lipid metabolism. Its stable isotope-labeled nature allows for precise tracking in biological systems .
Medicine: : In medical research, this compound is used to investigate the role of lipids in various diseases, including cardiovascular diseases and metabolic disorders. It helps in understanding how lipid metabolism affects disease progression .
Industry: : In the industrial sector, this compound is used in the development of new lipid-based products and formulations. It is also used in quality control and standardization of lipid-containing products .
Mécanisme D'action
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. It targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 and rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 .
Uniqueness: : The uniqueness of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 lies in its specific combination of oleic acid and linolenic acid, along with the stable isotope labeling. This combination makes it particularly useful for studying lipid metabolism and tracing metabolic pathways .
Propriétés
Formule moléculaire |
C39H67ClO4 |
|---|---|
Poids moléculaire |
640.4 g/mol |
Nom IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clé InChI |
YDEVHEQAUHEJSR-VAJQLHLMSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



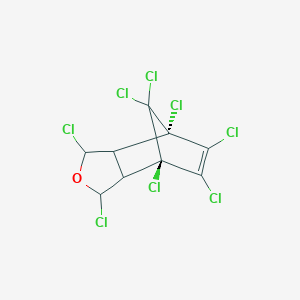
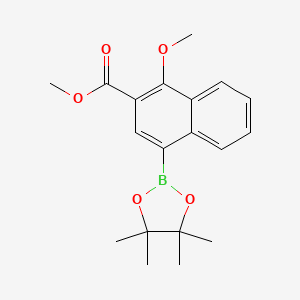

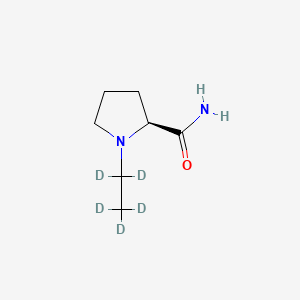
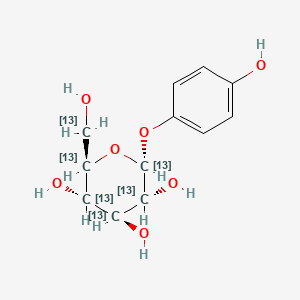
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
